molecular formula C16H14BrIN2O3 B3723237 4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide

4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide

Cat. No. B3723237
M. Wt: 489.10 g/mol
InChI Key: GMRQVHNLEOLTLM-OCKHKDLRSA-N
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Description

The compound “4-bromo-N’-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) bonded to two nitrogen atoms of a hydrazide group (-NHNH2). The 4-bromo and 5-iodo substituents indicate that bromine and iodine atoms are attached to the benzene ring at positions 4 and 5, respectively. The 3-ethoxy-4-hydroxy substituents suggest that an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) are attached to the benzene ring at positions 3 and 4, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzohydrazide core, with various substituents on the benzene rings. The positions and nature of these substituents would significantly influence the chemical properties and reactivity of the molecule .


Chemical Reactions Analysis

As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in condensation reactions, oxidation-reduction reactions, or substitution reactions, depending on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the structure of the compound, including the functional groups present and their arrangement .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

4-bromo-N-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrIN2O3/c1-2-23-14-8-10(7-13(18)15(14)21)9-19-20-16(22)11-3-5-12(17)6-4-11/h3-9,21H,2H2,1H3,(H,20,22)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQVHNLEOLTLM-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Reactant of Route 4
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide
Reactant of Route 6
4-bromo-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)benzohydrazide

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